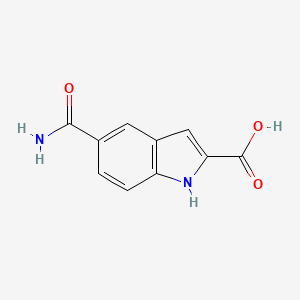

5-carbamoyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-carbamoyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9(13)5-1-2-7-6(3-5)4-8(12-7)10(14)15/h1-4,12H,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONCDXNVYKCMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611930 | |

| Record name | 5-Carbamoyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796870-67-2 | |

| Record name | 5-Carbamoyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Biological Targets and Mechanisms of Action for 5 Carbamoyl 1h Indole 2 Carboxylic Acid Derivatives

Enzymatic Target Interactions and Inhibitory Profiles

The indole-2-carboxylic acid framework is a key structural motif for a variety of enzyme inhibitors, engaging with targets crucial in viral diseases, cancer, and metabolic disorders.

The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). acs.orgnih.gov HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome. acs.orgmdpi.com The mechanism of action for these inhibitors centers on their ability to chelate metal ions within the enzyme's active site. acs.orgnih.gov

Molecular docking studies reveal that the indole (B1671886) core and the C2 carboxyl group can effectively bind to the two magnesium ions (Mg²⁺) present in the integrase active site. acs.orgnih.gov This interaction is crucial for inhibition. nih.govresearchgate.net The binding mode involves three central electronegative heteroatoms from the inhibitor forming a strong metal-chelating cluster with the Mg²⁺ cofactors. acs.org Structural optimizations, such as the introduction of a C6-halogenated benzene (B151609) ring or a long branch at the C3 position of the indole core, have been shown to significantly enhance the inhibitory activity against HIV-1 integrase. acs.orgnih.gov These modifications can improve interactions with the hydrophobic cavity near the active site or with the viral DNA through π–π stacking. acs.orgnih.gov

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Target | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative 20a | HIV-1 Integrase | 0.13 | Strand Transfer Inhibition via Mg²⁺ Chelation acs.orgnih.gov |

| Derivative 17a | HIV-1 Integrase | 3.11 | Strand Transfer Inhibition via Mg²⁺ Chelation nih.gov |

| Compound 3 | HIV-1 Integrase | 12.41 - 47.44 | Strand Transfer Inhibition via Mg²⁺ Chelation acs.orgnih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. nih.govsci-hub.seresearchgate.net Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. sci-hub.se Consequently, the dual inhibition of both IDO1 and TDO is considered a promising strategy for cancer immunotherapy. nih.govsci-hub.se

Screening of compound libraries has identified indole-2-carboxylic acid derivatives as a novel scaffold for dual IDO1/TDO inhibitors. nih.govsci-hub.se Through structural modifications, a series of 6-acetamido-indole-2-carboxylic acid derivatives were developed and found to be potent dual inhibitors with IC₅₀ values in the low micromolar range. sci-hub.seresearchgate.netresearchgate.net For instance, compound 9o-1 emerged as a potent inhibitor with an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.seresearchgate.net Further research led to the identification of a para-benzoquinone derivative, 9p-O, which exhibited even stronger inhibition against both enzymes, with IC₅₀ values at the double-digit nanomolar level. sci-hub.seresearchgate.net Molecular docking simulations have helped predict the binding modes of these compounds within the IDO1 and TDO binding pockets, providing a foundation for further optimization. researchgate.net

Table 2: Dual Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Notes |

|---|---|---|---|

| 9o-1 | 1.17 | 1.55 | A potent 6-acetamido-indole-2-carboxylic acid derivative. sci-hub.seresearchgate.net |

| 9p-O | Double-digit nM | Double-digit nM | A para-benzoquinone derivative identified from the oxidation of compound 9p. sci-hub.seresearchgate.net |

| 9k | 35.6 | 22.5 | An initial hit compound with a 6-methyl group. sci-hub.se |

| 9o | 8.40 | 8.48 | Derivative with an acetamido group at the 6-position. sci-hub.se |

| 9p | 1.75 | 3.53 | Derivative with an ethylamino group at the 6-position. sci-hub.se |

| 9a-17 | 2.72 | 3.48 | A 7'-fluoro-2'-carboxy-indoleamine derivative. sci-hub.se |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and tumorigenesis, making it a key target for anticancer drugs. nih.gov Derivatives of indole-2-carboxylic acid have been synthesized and identified as effective inhibitors of EGFR tyrosine kinase. nih.gov

Novel 5-bromoindole-2-carboxylic acid derivatives, in particular, have shown promise as anti-cancer agents. nih.gov Compound 3a from this series was identified as a powerful and cancer-specific agent that inhibits cell proliferation by targeting EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.gov Similarly, new series of 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). Compounds such as 5g, 5i, and 5j from this series displayed potent antiproliferative activity, with GI₅₀ values in the nanomolar range. Further testing confirmed their ability to inhibit EGFR with IC₅₀ values comparable to the reference drug erlotinib.

Table 3: Inhibitory Activity of Indole-2-Carboxamide Derivatives against EGFR

| Compound | Target(s) | IC₅₀ / GI₅₀ | Notes |

|---|---|---|---|

| Compound 3a | EGFR | - | A potent 5-bromoindole-2-carboxylic acid derivative. nih.gov |

| Compound 5g | EGFR/CDK2 | GI₅₀ = 55 nM; EGFR IC₅₀ = 124 nM; CDK2 IC₅₀ = 33 nM | A 5-substituted-3-ethylindole-2-carboxamide. |

| Compound 5i | EGFR/CDK2 | GI₅₀ = 49 nM; EGFR IC₅₀ = 92 nM | A potent dual EGFR/CDK2 inhibitor. |

| Compound 5j | EGFR/CDK2 | GI₅₀ = 37 nM; EGFR IC₅₀ = 85 nM | A potent dual EGFR/CDK2 inhibitor. |

| Compound 5e | EGFR/CDK2 | - | Showed significant anti-CDK2 activity (IC₅₀ = 13 nM). |

The therapeutic potential of the indole-2-carboxylic acid scaffold extends to several other enzymes involved in diverse physiological and pathological processes.

Plasminogen Activator Inhibitor-1 (PAI-1): A series of 2-carboxylic acid indole-based compounds were synthesized and evaluated as inhibitors of PAI-1. Systematic modifications at the N-1 and 5-positions of the indole scaffold led to the identification of several potent inhibitors in spectrophotometric assays. However, the potency did not always translate to antibody-based assays, potentially due to issues with protein binding.

Myeloid cell leukemia-1 (Mcl-1): Mcl-1 is an anti-apoptotic protein of the Bcl-2 family and a critical target in cancer therapy, as its overexpression is linked to tumorigenesis and drug resistance. nih.gov Fragment-based screening has identified the indole-2-carboxylic acid core as a viable scaffold for developing potent and selective Mcl-1 inhibitors. nih.gov Optimization of an initial fragment hit led to tricyclic indole 2-carboxylic acid derivatives with single-digit nanomolar binding affinity and high selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-xL and Bcl-2. nih.gov For example, compound 12 was developed with a 7.5-fold selectivity for Mcl-1 (Ki = 0.48 µM) over Bcl-2 (Ki = 3.6 µM).

Fructose-1,6-bisphosphatase (FBPase): FBPase is a rate-limiting enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. Novel FBPase inhibitors based on the indole-2-carboxylic acid scaffold have been identified. Specifically, derivatives bearing an N-acylsulfonamide group at the 3-position, such as compounds 22f and 22g , showed inhibitory activity with IC₅₀ values at submicromolar levels. X-ray crystallography revealed that these inhibitors bind to the allosteric site of FBPase, mimicking the binding mode of AMP.

Tyrosine-protein phosphatase non-receptor type 1 (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling, making it an attractive target for treating diabetes and obesity. While direct inhibition by 5-carbamoyl-1H-indole-2-carboxylic acid is not extensively documented, related indole structures have been explored. Semisynthetic derivatives combining an indole moiety with glycyrrhetinic acid (GA) have been synthesized and evaluated as PTP1B inhibitors. The trifluoromethyl derivative of indole-GA (4f ) was a potent non-competitive inhibitor of PTP1B with an IC₅₀ of 2.5 µM, stronger than several reference compounds. This suggests the indole scaffold is a valuable component for designing PTP1B inhibitors.

Table 4: Inhibitory Activity of Indole Derivatives against Other Enzymes

| Compound | Target | IC₅₀ / Kᵢ | Inhibition Type |

|---|---|---|---|

| Compound 12 | Mcl-1 | Kᵢ = 0.48 µM | - |

| Compound 22f/22g | FBPase | Submicromolar | Allosteric Inhibition |

| Indole-GA (4f) | PTP1B | IC₅₀ = 2.5 µM | Non-competitive |

Receptor-Mediated Pharmacological Engagements

Beyond enzymatic inhibition, indole-2-carboxylic acid derivatives also function as modulators of key cellular receptors, demonstrating complex pharmacological profiles.

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor primarily found in the nervous system that is involved in numerous physiological processes. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach compared to direct agonists or antagonists. The indole-2-carboxamide scaffold is a well-established template for developing such modulators.

Derivatives of 5-chloro-1H-indole-2-carboxamide have been extensively studied. The presence of the indole ring is important for maintaining high binding affinity to the allosteric site, while substituents at the C3 position significantly affect the ligand's allosteric properties. For example, replacing a C3 ethyl group with an n-pentyl group was found to enhance the allosteric effect. A key structural feature for activity is an electron-withdrawing group at the C5 position. Through structural optimization, a robust CB1 allosteric modulator, 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide), was identified, showing a Kₑ of 167.3 nM and a high binding cooperativity factor. Another potent modulator, 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide), exhibited a Kₑ of 259.3 nM with a very high binding cooperativity factor (α = 24.5).

Table 5: Allosteric Modulation of CB1 Receptor by Indole-2-Carboxamide Derivatives

| Compound | Kₑ (nM) | Binding Cooperativity (α) | Effect on Agonist Binding |

|---|---|---|---|

| ORG27569 (1) | - | 6.9 | Enhancer |

| Compound 11j | 167.3 | 16.55 | Potent Antagonism |

| Compound 12d | 259.3 | 24.5 | Potent Modulator |

| Compound 12f | 89.1 | - | High Affinity Modulator |

| Carboxamide 13 | EC₅₀ = 50 nM | - | Stimulatory |

| Carboxamide 21 | EC₅₀ = 90 nM | - | Stimulatory |

Glycine (B1666218) Binding Site of N-Methyl-D-aspartate (NMDA) Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial component in excitatory synaptic transmission and is implicated in excitotoxic neuronal death associated with conditions like stroke and epilepsy. nih.gov The function of the NMDA receptor is potentiated by the amino acid glycine, which binds to an allosteric site. nih.gov

Research has identified indole-2-carboxylic acid (I2CA) as a specific and competitive antagonist of this glycine-mediated potentiation. nih.gov I2CA effectively inhibits the enhancement of NMDA-gated electrical currents by glycine. nih.gov In environments with low glycine concentrations, I2CA can completely block the NMDA receptor response, which suggests that the binding of the primary agonist (like NMDA or glutamate) is not sufficient on its own to activate the ion channel. nih.gov This antagonist activity at the glycine binding site makes derivatives of this scaffold valuable tools for studying the role of glycine in NMDA receptor function and its implications in excitotoxicity. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes, as its activation regulates glucose metabolism and adipocyte differentiation. nih.gov While full agonists, such as thiazolidinediones (TZDs), are effective, they are associated with side effects. nih.gov This has driven the search for partial agonists that may offer a better safety profile.

A series of aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators. thebiogrid.org These compounds act as partial agonists, demonstrating the potential of the indole-2-carboxylic acid scaffold in developing treatments for metabolic disorders. thebiogrid.org The interaction of these ligands with the PPARγ ligand-binding domain induces a conformational change that leads to the transcription of target genes, ultimately enhancing insulin sensitivity. nih.gov

General G-Protein Coupled Receptor (GPCR) Interactions

The indole nucleus is a privileged scaffold that interacts with various G-Protein Coupled Receptors (GPCRs), which are key targets in drug discovery. nih.govnih.gov

Opioid Receptors: Certain indole-aryl amide derivatives have been evaluated for their affinity to opioid receptors. While showing negligible affinity for μ- and δ-opioid receptors, some compounds exhibited Ki values in the low micromolar range for the κ-opioid receptor. nih.gov

Serotonin (B10506) and Dopamine (B1211576) Receptors: In the context of neuropsychiatric disorders, 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been developed as multi-target ligands with nanomolar affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Specific derivatives in this class were found to be antagonists of both D2 and 5-HT2A receptors, a desirable profile for potential antipsychotic agents. nih.gov

Cellular and Molecular Pathway Interventions

Beyond direct receptor binding, derivatives of 5-carbamoyl-1H-indole-2-carboxylic acid influence fundamental cellular processes, including cell proliferation, viral replication machinery, and inflammatory signaling pathways.

Anti-proliferative Effects in Human Cancer Cell Lines

The indole moiety is a core component of many compounds with anticancer potential, targeting a wide range of proteins and enzymes involved in cell replication. researchgate.netmdpi.com Derivatives of indole-2-carboxylic acid have demonstrated significant anti-proliferative activity across various cancer cell lines. researchgate.netnih.gov

One study highlighted an indole-aryl amide derivative, compound 5, which showed selective toxicity towards the HT29 malignant colon cell line without affecting healthy intestinal cells. nih.gov Its mechanism involves inducing a cell cycle arrest in the G1 phase and promoting apoptosis, associated with the upregulation of the p21 anti-proliferative protein and the Bax pro-apoptotic protein. nih.gov

Another series of novel 1H-indole-2-carboxylic acid derivatives was designed to target the 14-3-3η protein in liver cancer. nih.gov Among these, compound C11 exhibited potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, and was shown to induce G1-S phase cell cycle arrest. nih.gov

| Derivative Class | Target Cell Lines | Observed Effect | Key Compound(s) | Source |

|---|---|---|---|---|

| Indole-aryl amides | HT29 (Colon), HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | Selective toxicity to HT29; G1 phase cell cycle arrest; Apoptosis induction | Compound 5 | nih.gov |

| N-benzyl-1H-indole-2-carbohydrazides | MCF-7 (Breast), A549 (Lung), HCT (Colon) | Moderate to high cytotoxicity; Apoptosis induction | Compound 4e | mdpi.com |

| 1H-indole-2-carboxylic acids targeting 14-3-3η | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver) | Inhibitory activity; G1-S phase cell cycle arrest | Compound C11 | nih.gov |

Induction of Aberrant Protein Multimerization (e.g., HIV-1 Integrase)

The HIV-1 integrase (IN) enzyme is essential for viral replication, making it a prime target for antiviral therapy. rsc.orgplos.org Indole-2-carboxylic acid has been identified as a promising scaffold for developing integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govmdpi.com

The mechanism of these inhibitors involves the indole nucleus and the C2 carboxyl group chelating the two Mg²⁺ ions within the active site of the integrase enzyme. nih.govmdpi.com This action effectively inhibits the strand transfer step of the integration process. rsc.org Through structural optimization, derivative 20a was developed, which markedly increased the inhibitory effect against integrase, showing an IC₅₀ value of 0.13 μM. nih.govmdpi.com While some inhibitors, known as allosteric integrase inhibitors (ALLINIs), function by promoting aberrant IN multimerization, the indole-2-carboxylic acid derivatives act as active site-binding INSTIs, directly preventing the catalytic function of the enzyme. plos.orgmdpi.com

| Compound | Mechanism | Key Structural Features | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Indole-2-carboxylic acid (scaffold) | Integrase Strand Transfer Inhibitor (INSTI) | Indole nucleus and C2 carboxyl group chelate Mg²⁺ ions in the active site. | Scaffold for potent inhibitors | rsc.orgnih.gov |

| Compound 17a | Integrase Strand Transfer Inhibitor (INSTI) | Introduced C6 halogenated benzene ring binds with viral DNA via π–π stacking. | 3.11 μM | rsc.org |

| Compound 20a | Integrase Strand Transfer Inhibitor (INSTI) | Long branch on C3 of the indole core improves interaction with the hydrophobic cavity of the integrase. | 0.13 μM | nih.govmdpi.com |

Influence on Cellular Signaling Pathways (e.g., Inflammatory Responses)

Derivatives of the indole scaffold have demonstrated notable anti-inflammatory properties by modulating key signaling pathways. nih.govnih.gov Chronic inflammation is a driver of many diseases, and targeting the pathways that produce inflammatory mediators is a key therapeutic strategy. dntb.gov.ua

One approach involves the inhibition of cytosolic phospholipase A₂α (cPLA₂α), an enzyme crucial for the production of arachidonic acid, a precursor to inflammatory prostaglandins (B1171923) and leukotrienes. Indole-5-carboxylic acids and their corresponding carboxamides have been reported as potent inhibitors of cPLA₂α. nih.gov

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to suppress the release of pro-inflammatory cytokines. nih.gov These compounds were tested for their impact on lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells, demonstrating the potential of this chemical class to modulate inflammatory responses at the cellular level. nih.gov

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Consequently, the inhibition of this process represents a key therapeutic strategy. Research into indole-based compounds has revealed their potential as anti-aggregation agents. Specifically, certain synthetic indole-phenolic derivatives have been shown to effectively encourage the self-disaggregation of the Aβ(25–35) fragment. nih.gov These compounds are believed to exert their neuroprotective effects through a combination of chelating, antioxidant, and anti-aggregation properties, positioning them as promising candidates for the development of multifunctional agents against Alzheimer's disease. nih.gov

Further investigations into indole-2-carboxylic acid derivatives have been conducted to explore their efficacy as inhibitors of Aβ fibril assembly. One such study involved the design and synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids. nih.gov These compounds were evaluated for their inhibitory activity on Aβ aggregation using the thioflavin T assay; however, the observed activities were not significant. nih.gov While these findings highlight the exploration of the indole-2-carboxylic acid scaffold for this therapeutic purpose, the direct inhibitory potential of 5-carbamoyl-1H-indole-2-carboxylic acid derivatives on Aβ aggregation requires more targeted investigation to be fully elucidated.

Comprehensive Spectrum of Investigated Biological Activities

Derivatives of 5-carbamoyl-1H-indole-2-carboxylic acid and the broader class of indole-2-carboxylic acids have been the subject of extensive research to determine their potential across a range of biological activities. These investigations have unveiled promising results in antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective domains.

Antimicrobial Activity:

A variety of novel 5-substituted indole-2-carboxamide derivatives have been synthesized and assessed for their in vitro antibacterial activity against several pathogenic bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net A number of these compounds demonstrated significant inhibitory activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 6.25 µg/mL. researchgate.net Notably, certain derivatives exhibited excellent antibacterial action against K. pneumoniae and E. coli. researchgate.net

In other studies, new ester and amide derivatives of indole-2-carboxylic acid were synthesized and screened for their antimicrobial properties. fabad.org.tr One derivative, in particular, was found to be the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a MIC value of 8 µg/mL. fabad.org.trresearchgate.net Several other synthesized compounds also displayed noteworthy antifungal activities against C. albicans. fabad.org.trresearchgate.net Furthermore, the antimicrobial potential of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has been evaluated, showing broad-spectrum activity. nih.gov

| Compound Class | Tested Against | Key Findings | Reference |

|---|---|---|---|

| 5-Substituted Indole-2-Carboxamide Derivatives | K. pneumoniae, E. coli, P. aeruginosa, S. typhi | MIC values in the range of 0.12–6.25 µg/mL. researchgate.net | researchgate.net |

| Ester and Amide Derivatives of Indole-2-Carboxylic Acid | E. faecalis, C. albicans | A derivative was most active against E. faecalis and had a MIC of 8 µg/mL against C. albicans. fabad.org.trresearchgate.net | fabad.org.trresearchgate.net |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria, Fungi | Exhibited broad-spectrum antibacterial and good to excellent antifungal activity. nih.gov | nih.gov |

| Indole Derivatives with 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity with MIC values of 3.125-50 µg/mL. nih.gov | nih.gov |

Anti-inflammatory Activity:

The anti-inflammatory potential of indole-2-carboxylic acid derivatives has been explored through the synthesis of hybrid molecules. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and evaluated for their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.govrsc.org The majority of these compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govrsc.org One compound, in particular, demonstrated the most potent anti-inflammatory effect. rsc.org

Antioxidant Activity:

Several studies have highlighted the antioxidant capabilities of indole-2-carboxylic acid derivatives. Two series of novel indole-2-carboxylic acid analogues were synthesized, with certain compounds from both series exhibiting potential antioxidant activity. eurjchem.comconsensus.appresearchgate.net Furthermore, new ester and amide derivatives of indole-2-carboxylic acid have been evaluated for their in vitro antioxidant properties. fabad.org.trresearchgate.net Specific N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives demonstrated excellent reducing power and some scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. fabad.org.trresearchgate.net All tested compounds in this study also showed more powerful Fe2+ chelating activity than the standard, EDTA. fabad.org.trresearchgate.net In another line of research, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid displayed a prominent antioxidant capacity by suppressing lipid peroxidation and deoxyribose degradation. mdpi.com

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Novel Indole-2-Carboxylic Acid Analogues | General Antioxidant Screening | Certain derivatives showed enhanced antioxidant activity. eurjchem.comconsensus.appresearchgate.net | eurjchem.comconsensus.appresearchgate.net |

| Ester and Amide Derivatives of Indole-2-Carboxylic Acid | DPPH Scavenging, Reducing Power, Fe2+ Chelating | Excellent reducing power and strong Fe2+ chelating activity. fabad.org.trresearchgate.net | fabad.org.trresearchgate.net |

| Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid | Lipid Peroxidation, Deoxyribose Degradation | Potent suppression of lipid peroxidation and deoxyribose degradation. mdpi.com | mdpi.com |

Antiviral Activity:

The antiviral potential of this class of compounds has been investigated against various viruses. A series of novel indole-2-carboxylate (B1230498) derivatives were synthesized and evaluated for their broad-spectrum antiviral activity in vitro. nih.gov Several of these compounds exhibited potent activity against influenza A/FM/1/47 virus. nih.gov The discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs) marks a significant advancement. nih.govmdpi.com Through virtual screening and subsequent optimization, a derivative was developed that markedly inhibited HIV-1 integrase with an IC50 value of 0.13 μM. nih.govmdpi.com Additionally, an indole-3-carboxylic acid derivative has been identified with reliable antiviral effects against SARS-CoV-2 in vitro. actanaturae.ruactanaturae.ru

Neuroprotective Activity:

The neuroprotective effects of indole-based compounds are a significant area of research. Synthetic indole-phenolic hybrids have demonstrated strong cytoprotective effects against reactive oxygen species (ROS) generated by the Aβ(25–35) peptide in cellular models. nih.gov These compounds were found to increase cell viability and reduce ROS levels. nih.gov Furthermore, 5-methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection against ischemic stroke injury. nih.gov Administration of MICA protected the brain from ischemic damage, as evidenced by a significantly smaller infarction volume in treated subjects. nih.gov Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have also been studied, revealing potent neuroprotective effects that surpassed reference compounds in in-vitro experiments. mdpi.com

Structure Activity Relationship Sar Investigations of 5 Carbamoyl 1h Indole 2 Carboxylic Acid Analogues

Impact of Positional Substitutions on Biological Activity

The carboxylic acid group at the C2 position is a critical pharmacophoric feature for several classes of inhibitors. Its primary role often involves acting as an acidic anchor or a chelating agent that interacts with metal ions in the active site of target enzymes.

In the context of HIV-1 integrase inhibitors, the C2-carboxyl group is essential for activity. nih.gov It forms a key part of a "chelating core" that binds to two Mg²⁺ ions within the enzyme's active site. nih.govnih.govmdpi.com The significance of this functional group is highlighted by studies where its esterification led to a complete loss of strand transfer inhibition. nih.gov Encouragingly, the inhibitory activity was fully restored upon hydrolysis of the ester back to the free carboxylic acid, confirming the necessity of the carboxyl group for metal ion chelation. nih.gov

Similarly, for antagonists of the cysteinyl leukotriene receptor 1 (CysLT₁), the indole-2-carboxylic acid moiety is considered an indispensable feature. nih.gov It is believed to model the C1-carboxylic acid of the natural ligand, leukotriene D4 (LTD₄). The removal of this acidic group from the scaffold resulted in a 47-fold decrease in potency, underscoring its importance for receptor engagement. nih.gov

| Modification of C2-Carboxyl Group | Target | Impact on Activity | Reference |

| Esterification (e.g., Isopropyl ester) | HIV-1 Integrase | Abolished inhibitory effect | nih.gov |

| Hydrolysis of Ester to Carboxylic Acid | HIV-1 Integrase | Restored inhibitory effect | nih.gov |

| Removal of Carboxylic Acid | CysLT₁ Receptor | ~47-fold decrease in potency | nih.gov |

The C3 position of the indole (B1671886) ring offers a versatile site for modification, allowing substituents to project into and interact with hydrophobic pockets or specific residues within a target's binding site. mdpi.com The nature and size of the C3-substituent can dramatically alter a compound's affinity and selectivity.

For HIV-1 integrase inhibitors, introducing and lengthening substituents at the C3 position can significantly improve binding. nih.govmdpi.com For instance, adding a benzyloxymethyl group enhances interactions with a hydrophobic chamber of the enzyme, forming hydrogen bonds with key residues such as Tyr143 and Asn117. nih.govnih.govmdpi.com The introduction of substituted anilines at C3 has also been shown to improve activity by extending into a hydrophobic region. nih.gov

In contrast, for allosteric modulators of the cannabinoid receptor 1 (CB1), the space around the C3 position appears to be more constrained. nih.gov SAR studies revealed that short alkyl groups, such as ethyl, are preferred at this position. nih.govacs.org Increasing the chain length to a propyl or hexyl group leads to a decline in activity, indicating a limited volume in this area of the binding pocket. nih.gov

For antagonists of the N-methyl-D-aspartate (NMDA) receptor, quantitative structure-activity relationship (QSAR) analysis has shown that the affinity for the glycine (B1666218) binding site decreases as the lipophilicity and steric bulk of C3-side chain substituents increase. nih.gov This suggests that the terminal part of the C3-substituent lies within a nonhydrophobic pocket of limited size. nih.gov

| Target System | Favorable C3-Substitutions | Observed Effect | Reference |

| HIV-1 Integrase | Lengthened groups (e.g., benzyloxymethyl) | Enhanced interaction with hydrophobic pocket | nih.govnih.govmdpi.com |

| CB1 Receptor | Short alkyl groups (e.g., ethyl) | Increased potency; longer chains decrease activity | nih.govacs.org |

| NMDA Receptor | Less lipophilic, smaller substituents | Increased binding affinity (pKi) | nih.gov |

Substitutions on the benzene (B151609) portion of the indole nucleus, specifically at the C5 and C6 positions, are crucial for modulating the electronic properties and steric profile of the ligand, thereby influencing pharmacological activity.

In the development of CB1 receptor allosteric modulators, the presence of a small, electron-withdrawing group at the C5 position, such as a chloro or fluoro group, was found to enhance potency. nih.gov Interestingly, relocating the C5-chloro group to the C6 position resulted in a drastic reduction in binding affinity, highlighting the positional sensitivity of this interaction. acs.org

For HIV-1 integrase inhibitors, substitutions at both C5 and C6 have proven beneficial. The introduction of a halogenated benzene or a pyrazine (B50134) ring at the C5 position through an amide linkage improved inhibitory effects. nih.gov Even more significant gains were observed with C6-substitutions. Adding a halogenated benzene ring at C6 was found to promote π–π stacking interactions with viral DNA, leading to a marked increase in inhibitory potency. nih.govrsc.org

In the context of cytotoxic agents based on the duocarmycin structure, C5-O-substitutions are critical. Analogues bearing small sulfonyl groups, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl, exhibited potent cytotoxic activity against several human cancer cell lines. nih.gov

| Position | Substituent | Target/Activity | Effect | Reference |

| C5 | Chloro or Fluoro | CB1 Receptor Modulation | Enhanced potency | nih.gov |

| C6 | Chloro | CB1 Receptor Modulation | Drastically reduced binding affinity | acs.org |

| C5 | Halogenated Phenyl (amide link) | HIV-1 Integrase Inhibition | Improved inhibitory effect | nih.gov |

| C6 | Halogenated Phenyl | HIV-1 Integrase Inhibition | Markedly increased potency via π–π stacking | nih.govrsc.org |

| C5 | O-Methylsulfonyl, O-Aminosulfonyl | Cytotoxicity | High cytotoxic activity | nih.gov |

In crystal structures, the indole NH has been observed to form hydrogen bonds with adjacent functional groups, such as the oxygen of a methoxy (B1213986) or carboxylic acid group, thereby influencing the supramolecular arrangement. mdpi.com For certain classes of inhibitors, this position is crucial for direct interaction with the target. For example, potent inhibitors of glutamate (B1630785) carboxypeptidase II were developed by introducing carboxybenzyl or carboxyphenyl groups at the N1-position. researchgate.net

In the development of analogues of the antipsychotic sertindole, substitution at the N1 position with a 4-fluorophenyl group is a defining structural element required for high affinity at multiple targets, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net In many other scaffolds, however, a free N-H is preferred to maintain a key hydrogen bond interaction with the receptor backbone. researchgate.net The decision to substitute at the N1 position is therefore highly dependent on the specific molecular target.

Functional Group Modifications and Their Influence on Activity

Beyond positional substitutions, the modification of the core functional groups of the scaffold, such as the carbamoyl (B1232498) moiety, is a key strategy for optimizing ligand-target interactions.

The carbamoyl group (carboxamide) is a key functional group in many indole-based compounds, contributing to their pharmacological activity through hydrogen bonding and other polar interactions. While the title compound features a 5-carbamoyl group, much of the detailed SAR has been performed on C2-carboxamides.

In the case of CB1 receptor allosteric modulators, the carboxamide functionality at the C2 position was found to be a required element for activity. nih.gov This suggests it forms critical hydrogen bonds within the allosteric binding site.

For derivatives of the antipsychotic sertindole, a 5-carbamoyl group was one of the substitutions investigated to create a new class of selective α1 adrenoceptor antagonists. nih.govresearchgate.net Similarly, indole-5-carboxamides have been identified as potent inhibitors of cytosolic phospholipase A2α, and studies involving the bioisosteric replacement of this group confirm its importance for inhibitory activity. nih.gov These examples demonstrate that the carbamoyl moiety, whether at the C2 or C5 position, is a valuable functional group for establishing potent ligand-target interactions.

Effects of Halogenation on Efficacy and Selectivity

The introduction of halogen atoms to the indole ring of 5-carbamoyl-1H-indole-2-carboxylic acid analogues is a key strategy for modulating pharmacological activity. SAR studies have consistently shown that the position and nature of the halogen substituent significantly influence the potency and selectivity of these compounds.

Research into a series of 1H-indole-2-carboxamides demonstrated that the presence of a chloro or fluoro group at the C5 position of the indole ring enhances CB1 allosteric modulating activity. nih.gov This suggests that an electron-withdrawing group at this position is favorable for interaction with the receptor. Further investigations have highlighted the nuanced effects of halogen placement. For instance, a comparison within a series of antiproliferative indole-2-carboxamides showed that moving a chlorine atom from the 5-position to another position could significantly alter efficacy, sometimes by as much as threefold. nih.gov In some cases, increasing the number of halogen atoms on the indole scaffold has been explored as a method to further boost antiproliferative activity. nih.gov

The broader principle that modifying indole structures with halogen atoms can increase their effectiveness has been noted in the development of anticancer agents, making them potentially more potent than some standard chemotherapies. eurekaselect.com For example, SAR analysis of certain indole derivatives revealed that halogen substitutions, particularly chloro and bromo groups at the para positions, significantly enhanced anticancer activity. nih.gov The specific context of the target is crucial; studies on indole derivatives as BzR ligands showed that while 5-Cl derivatives were significantly more potent in some series, this was not a universally applicable rule across all series. mdpi.com

Table 1: Effect of Halogenation on Biological Activity of Indole Derivatives This table is interactive. You can sort and filter the data.

| Scaffold | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| 1H-indole-2-carboxamide | Chloro | 5 | Enhanced CB1 allosteric modulation | nih.gov |

| 1H-indole-2-carboxamide | Fluoro | 5 | Enhanced CB1 allosteric modulation | nih.gov |

| Indole-2-carboxamide | Chloro | 5 | Altered antiproliferative efficacy compared to other positions | nih.gov |

| Indole derivative | Chloro | para | Enhanced anticancer activity | nih.gov |

| Indole derivative | Bromo | para | Enhanced anticancer activity | nih.gov |

Influence of Aromatic and Long-Chain Substituents

The addition of aromatic and long-chain moieties to the 5-carbamoyl-1H-indole-2-carboxylic acid scaffold is another critical aspect of SAR exploration, influencing both potency and receptor interaction.

In the development of HIV-1 integrase inhibitors, structural optimization of an indole-2-carboxylic acid scaffold revealed that introducing a long branch at the C3 position of the indole core markedly increased the inhibitory effect. nih.gov Molecular modeling suggested that this long branch improves interaction with a hydrophobic cavity near the enzyme's active site. nih.gov Conversely, studies on other indole analogues have shown that the length of an alkyl side chain can be a sensitive parameter. For instance, the activity of certain dialkylamino analogs increased from a methyl to an ethyl group but then declined as the side chain was extended further to propyl and hexyl groups, indicating a defined and limited space in the target's binding pocket. nih.gov

The substitution at the 5-position of the indole ring with bulky groups has also been investigated. In a series of D3 dopamine receptor ligands, replacing the 5-hydroxy group with larger substituents, such as a PEGylated group (containing one or two ethoxy units), resulted in only a minor reduction in receptor affinity. nih.gov This finding suggests that this position can tolerate larger groups, which can be useful for modifying physicochemical properties. nih.gov The interplay between substituents at different positions is also significant. In certain series of BzR ligands, the affinity of 5-chloro or 5-nitro derivatives was improved by placing hydroxyl or methoxy substituents on a phenyl ring located in the side chain. mdpi.com

Table 2: Influence of Aromatic and Long-Chain Substituents on Activity This table is interactive. You can sort and filter the data.

| Scaffold | Substituent Type | Position | Finding | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Long branch | C3 | Markedly increased HIV-1 integrase inhibition | nih.gov |

| 1H-indole-2-carboxamide | Alkyl side chain | Phenyl ring | Potency peaked with ethyl group; longer chains decreased activity | nih.gov |

| Indolyl carboxamide | PEGylated group | 5 | Minor reduction in D3 receptor affinity, indicating tolerance for bulky groups | nih.gov |

Conformational Analysis and its Correlation with Receptor Binding Affinity

The three-dimensional conformation of 5-carbamoyl-1H-indole-2-carboxylic acid analogues is intrinsically linked to their receptor binding affinity. Conformational analysis, through methods like X-ray crystallography and computational molecular docking, provides crucial insights into the precise spatial arrangement required for optimal interaction with a biological target.

Molecular docking studies have been instrumental in understanding these interactions at the atomic level. For indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, binding conformation analysis showed that the indole core and the C2 carboxyl group are positioned to chelate the two Mg²⁺ ions within the enzyme's active site. nih.gov This metal-chelating interaction is a cornerstone of their inhibitory mechanism. Similar computational approaches, including QSAR and molecular docking, have been used to predict the inhibitory activity of indole-based compounds against targets like the 3C-like protease (3CLpro) of SARS-CoV, highlighting the structural similarity between different viral protease active sites. nih.gov

Comparative SAR Studies Across Diverse Indole Scaffolds and Their Derivatives

Comparing the SAR of different indole-based scaffolds provides a broader understanding of the versatility and adaptability of the indole nucleus in drug design. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a foundation for ligands targeting a wide array of biological targets. mdpi.comresearchgate.net

The indole-2-carboxamide scaffold itself has been compared to other related structures. For instance, the antiproliferative activity of certain indole-2-carboxamide derivatives was initially inspired by observations from a series of 5-chlorobenzofuran-2-carboxamides. nih.gov Furthermore, SAR studies have explored modifications of the core itself, such as using an indoline-2-carboxylic acid scaffold (a saturated version of the indole ring), to probe the importance of the indole's aromaticity for activity against specific targets like NF-kappaB. nih.gov These comparative studies are essential for elucidating the general principles of molecular recognition for indole-based compounds and for guiding the design of new derivatives with improved potency and selectivity. eurekaselect.comresearchgate.net

Computational and in Silico Investigations of 5 Carbamoyl 1h Indole 2 Carboxylic Acid

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently applied in drug design to understand how a potential drug (the ligand) might bind to a protein target.

Studies on various indole-2-carboxylic acid derivatives have shown their potential as inhibitors for targets like HIV-1 integrase. nih.govmdpi.comnih.gov These studies often reveal that the indole (B1671886) core and the C2-carboxyl group are critical for binding, for instance by chelating with metal ions in the active site of an enzyme. nih.govmdpi.com For example, derivatives of indole-2-carboxylic acid have been docked into the active site of HIV-1 integrase (PDB ID: 6PUY) to predict their binding energy and interactions. mdpi.com However, specific molecular docking studies detailing the binding modes and protein targets for 5-carbamoyl-1H-indole-2-carboxylic acid have not been identified.

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This helps to assess the stability of a ligand-protein complex predicted by molecular docking. While MD simulations have been employed to validate the stability of other carboxylic acid-containing compounds and indole derivatives in the active sites of their respective targets, biorxiv.org no such simulation data has been published for 5-carbamoyl-1H-indole-2-carboxylic acid.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its structure, energy, and reactivity. These calculations have been performed for the parent indole-2-carboxylic acid and its 5-methoxy derivative to understand their molecular geometry, vibrational spectra, and electronic properties. mdpi.comresearchgate.netnih.gov For instance, DFT calculations on indole-2-carboxylic acid have been used to analyze its antioxidant properties by examining its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.net Similar specific quantum chemical analyses for 5-carbamoyl-1H-indole-2-carboxylic acid are not found in the available literature.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The indole-2-carboxylic acid scaffold has been utilized as a starting point in virtual screening campaigns to discover novel inhibitors. nih.govnih.gov These campaigns dock vast numbers of compounds against a target protein to filter for potential hits. A workflow for identifying novel inhibitors might involve screening large chemical databases, followed by filtering based on docking scores and drug-like properties. mdpi.com However, there are no specific reports of virtual screening efforts that use 5-carbamoyl-1H-indole-2-carboxylic acid as a query structure to find novel bioactive compounds.

In Silico Predictive Modeling for Biological Activity and ADMET Properties

In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its success as a drug. General in silico tools and platforms like SwissADME and PreADMET are often used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govresearchgate.net Studies on series of indole derivatives have included such predictions. nih.govresearchgate.net For example, in silico ADMET assays for indole-thiosemicarbazone compounds showed good oral bioavailability. nih.gov A specific and detailed ADMET profile for 5-carbamoyl-1H-indole-2-carboxylic acid has not been published.

Research Applications and Future Directions for Indole 2 Carboxylic Acid Derivatives

Advances in Pharmaceutical Research and Lead Compound Identification

Derivatives of indole-2-carboxylic acid have been extensively investigated as lead compounds in the development of novel therapeutic agents across various disease areas. The structural versatility of this scaffold allows it to interact with a range of biological targets.

One major area of research is in cancer immunotherapy . Scientists have designed and synthesized indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). sci-hub.senih.gov These enzymes are key players in tryptophan metabolism and are considered new targets for cancer treatment because their overexpression in the tumor microenvironment helps cancer cells evade the immune system. sci-hub.se Through extensive structural modifications, 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors with IC50 values in the low micromolar range. sci-hub.senih.gov For instance, compound 9o-1 emerged as a highly potent inhibitor with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.senih.gov

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

| Compound | Target | IC50 (µM) | Citation |

|---|---|---|---|

| 9o-1 | IDO1 | 1.17 | sci-hub.senih.gov |

| TDO | 1.55 | sci-hub.senih.gov | |

| 9p-O | IDO1 | Double-digit nM | sci-hub.senih.gov |

| TDO | Double-digit nM | sci-hub.senih.gov | |

| 9a-17 | IDO1 | 2.72 | sci-hub.se |

| TDO | 3.48 | sci-hub.se |

In the field of antiviral research , indole-2-carboxylic acid has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.comnih.gov Integrase is a crucial enzyme for the HIV-1 life cycle, and blocking its function can effectively impair viral replication. rsc.orgnih.gov The indole (B1671886) nucleus and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme. rsc.orgmdpi.comnih.gov Optimization of the initial hit compound led to the synthesis of derivatives with significantly improved inhibitory effects. mdpi.com Compound 20a, for example, showed a markedly increased integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.gov Another derivative, 17a, also proved to be a potent inhibitor with an IC50 of 3.11 μM. rsc.orgnih.gov

Table 2: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Target | IC50 (µM) | Citation |

|---|---|---|---|

| 20a | HIV-1 Integrase | 0.13 | mdpi.comnih.gov |

| 17a | HIV-1 Integrase | 3.11 | rsc.orgnih.gov |

Furthermore, these derivatives are being explored as antagonists for inflammatory conditions . A high-throughput screening campaign identified an indole derivative as a micromolar cysteinyl-leukotriene (CysLT₁) receptor antagonist. nih.gov CysLTs are potent inflammatory mediators, and antagonizing their receptor is a therapeutic strategy for diseases like asthma. nih.gov Further optimization led to the discovery of compound 17k, a novel, highly potent, and selective CysLT₁ antagonist with an IC50 value of 0.0059 µM. nih.gov

Contributions to Fundamental Biochemical and Molecular Biology Research

Indole-2-carboxylic acid derivatives serve as valuable chemical tools for fundamental research, enabling the study of complex biological pathways. By inhibiting specific enzymes, they allow researchers to probe the roles of these enzymes in cellular processes.

The development of IDO1/TDO inhibitors has been instrumental in understanding tryptophan metabolism and its role in immune suppression. sci-hub.senih.gov These compounds are used to study how the depletion of tryptophan and the accumulation of its metabolites affect T-cell function and contribute to tumor immune escape. sci-hub.se Molecular docking and dynamic simulations with these inhibitors have provided insights into the binding modes within the IDO1 and TDO active sites, rationalizing structure-activity relationships and guiding further inhibitor design. nih.gov

Similarly, the HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold have advanced the understanding of the viral replication mechanism. mdpi.comnih.gov Binding mode analysis of these compounds demonstrates how the indole core chelates magnesium ions in the active site and how specific substitutions can enhance interactions with viral DNA or hydrophobic pockets within the enzyme. rsc.orgmdpi.com This research contributes to the broader knowledge of enzyme-inhibitor interactions and the structural biology of HIV-1 integrase. mdpi.comnih.gov

Potential Applications in Agricultural Chemistry and Agrochemical Development

The indole ring is a recognized "privileged structure" not only in pharmaceuticals but also in agrochemicals. arkat-usa.org While specific research focusing on 5-carbamoyl-1H-indole-2-carboxylic acid for agrochemical purposes is not extensively detailed in the reviewed literature, the general class of indole derivatives holds potential. For example, indole-3-acetic acid is a well-known plant hormone (auxin) that regulates various aspects of plant growth and development. sigmaaldrich.com The structural similarity suggests that other indole carboxylic acids and their derivatives could be explored for applications as plant growth regulators or as scaffolds for new herbicides or fungicides.

Explorations in Materials Science and Engineering

The indole scaffold is noted for its importance in the science of organic functional materials. arkat-usa.org The unique electronic and structural properties of the indole ring system make it an attractive component for designing novel materials. Indole-2-carboxylic acid is listed as a compound relevant to materials science and engineering research. sigmaaldrich.com While specific applications for its 5-carbamoyl derivative are not detailed, potential explorations could include its use in the development of organic semiconductors, polymers with specific conductive or optical properties, or as a component in sensing materials.

Utilization as Versatile Synthetic Building Blocks in Organic Chemistry

Indole-2-carboxylic acid is a highly versatile starting material in organic synthesis. nih.gov Its structure contains multiple reactive sites—the carboxylic acid group, the indole nitrogen, and the benzene (B151609) ring—that can be selectively modified.

Numerous synthetic routes demonstrate its utility as a building block. The carboxylic acid at the 2-position can be readily converted into esters or amides through standard coupling reactions. nih.govarkat-usa.org For example, it has been coupled with various amino acids to create new carboxamides. arkat-usa.org The indole nitrogen can be acylated, and the indole ring itself can undergo reactions like Vilsmeier-Haack formylation or Suzuki coupling after appropriate functionalization (e.g., bromination). sci-hub.senih.gov The synthesis of IDO1/TDO inhibitors, HIV integrase inhibitors, and CysLT1 antagonists all start from a basic indole-2-carboxylic acid or a substituted variant, highlighting its foundational role in building complex, biologically active molecules. sci-hub.senih.govrsc.org

Emerging Therapeutic Areas and Unexplored Research Avenues for Indole-2-Carboxylic Acid Derivatives

The therapeutic potential of indole-2-carboxylic acid derivatives is far from fully exploited, with several emerging areas showing promise. nih.gov

The discovery of potent CysLT₁ antagonists opens a potential avenue for treating neuroinflammatory conditions. nih.gov The CysLT₁ receptor has been implicated in the pathology of multiple sclerosis by affecting the integrity of the blood-brain barrier and the infiltration of pathogenic T cells into the central nervous system. nih.gov This suggests that indole-based CysLT₁ antagonists could be explored for neurodegenerative diseases. nih.govnih.gov

Beyond oncology, antivirals, and inflammation, the broad biological activity of indole derivatives suggests potential applications against metabolic disorders like diabetes, cardiovascular diseases, and other infectious diseases. nih.gov The ability to fine-tune the structure-activity relationship of the indole scaffold makes it a prime candidate for developing lead compounds against new and challenging biological targets. nih.gov The development of dual-target inhibitors, such as the IDO1/TDO inhibitors, represents a growing trend in drug discovery that could be applied to other target combinations. sci-hub.se

Intellectual Property Landscape and Patent Analysis

Overview of Patent Filings Pertaining to 5-carbamoyl-1H-indole-2-carboxylic Acid and its Analogues

The patenting of indole-2-carboxylic acid derivatives has been an active area for several decades. An early example is the patent WO1993021153A1, filed by Glaxo S.P.A., which covers a broad range of indole-2-carboxylic acid derivatives, highlighting the foundational interest in this scaffold for pharmaceutical development.

More recent and targeted patenting activity has focused on the development of these compounds as inhibitors of specific enzymes, particularly kinases. Kinase inhibitors are a major class of drugs, especially in oncology. justia.com The IκB kinase (IKK) complex, particularly the IKK-beta (IKK-2) subunit, has emerged as a significant target for the treatment of inflammatory diseases and cancer.

Vertex Pharmaceuticals has been a prominent player in the development of indole-2-carboxamide derivatives as IKK inhibitors. mdpi.comnih.govrsc.org While a direct patent for 5-carbamoyl-1H-indole-2-carboxylic acid has not been identified, it is highly probable that this compound is encompassed within the Markush structures of patents filed by Vertex and other pharmaceutical companies. Markush claims are a common feature in chemical patents, allowing inventors to claim a group of structurally related compounds in a single claim.

For instance, patents for 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors describe key structural elements for high binding affinity, which include specific substitutions on the indole (B1671886) ring. globaldata.com It is within such claims, where a substituent at the 5-position is defined as a group that can include a carbamoyl (B1232498) moiety, that 5-carbamoyl-1H-indole-2-carboxylic acid would likely find patent protection.

The following table provides a summary of representative patent applications and grants that are relevant to the indole-2-carboxylic acid scaffold and its derivatives, indicating the therapeutic focus and the general scope of the claims.

| Patent/Application Number | Assignee | Title | Relevance to 5-carbamoyl-1H-indole-2-carboxylic acid |

| WO1993021153A1 | Glaxo S.P.A. | Indole-2-carboxylic acid derivatives | Broadly covers indole-2-carboxylic acid derivatives for pharmaceutical use. |

| US20060111431A1 | Thiophene carboxanmides as inhibitors of the enzyme ikk-2 | Discloses inhibitors of IKK-2, a key target for indole-2-carboxamides. | |

| Multiple Patents | Vertex Pharmaceuticals | Modulators of ATP-binding cassette transporters, IKK inhibitors, etc. justia.comnih.gov | Extensive portfolio on indole derivatives, likely covering the target compound within broader claims for kinase inhibitors. |

Strategic Considerations for Patenting Indole-2-Carboxylic Acid Derivative Development

The patent strategy for new indole-2-carboxylic acid derivatives, including those with a 5-carbamoyl substitution, involves several key considerations to ensure robust intellectual property protection.

Composition of Matter Claims: The most valuable type of patent protection for a new chemical entity is a composition of matter claim, which covers the molecule itself, regardless of its method of synthesis or use. For a novel and non-obvious derivative of 5-carbamoyl-1H-indole-2-carboxylic acid, obtaining a composition of matter patent is the primary goal.

Markush Structures: As the indole-2-carboxylic acid scaffold is well-established, patenting strategies often rely on broad Markush claims. nih.gov These claims define a genus of compounds with various substituents at different positions of the indole ring. This approach allows companies to protect a large number of related compounds, making it difficult for competitors to design around the patent. The key is to define the substituents in a way that is both broad enough to cover a wide chemical space and specific enough to be considered novel and non-obvious over the prior art.

Method of Use Claims: In addition to composition of matter claims, it is common to file claims for new therapeutic uses of a known compound. mdpi.com If 5-carbamoyl-1H-indole-2-carboxylic acid or its analogs are found to be effective against a new biological target or for a new disease indication, this new use can be patented. This strategy can extend the commercial life of a compound even after the original composition of matter patent has expired.

Process Patents: While generally considered less robust than composition of matter claims, patents on a novel and inventive synthetic process for producing 5-carbamoyl-1H-indole-2-carboxylic acid can also provide a competitive advantage. A more efficient or cost-effective synthesis route can be a valuable asset. The patent CN102020600A, for example, focuses on a specific synthetic method for indole-2-carboxylic acid.

Polymorphs, Salts, and Formulations: Further patent protection can be obtained for specific crystalline forms (polymorphs), salts, and pharmaceutical formulations of the active compound. These patents can create additional layers of intellectual property and can be critical for the commercial formulation of a drug product.

In the competitive landscape of kinase inhibitor development, a multi-layered patenting strategy is crucial. This includes filing for broad genus claims early in the discovery process, followed by more specific claims on lead compounds and their optimized analogs. Furthermore, as a compound progresses through clinical development, new patent applications covering methods of treatment for specific diseases and improved formulations are typically filed to maximize the intellectual property protection and commercial potential of the asset.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-carbamoyl-1H-indole-2-carboxylic acid and its derivatives?

- Methodological Answer : A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid with reagents like 2-aminothiazol-4(5H)-one in acetic acid under sodium acetate catalysis. Reaction conditions (e.g., 3–5 hours at reflux) are critical for yield optimization. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity . Alternative routes include condensation with thiourea derivatives, where chloroacetic acid and sodium acetate act as catalysts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., P95 filters for particulates) and full-face shields for eye protection. Inspect nitrile gloves for integrity before use, and employ proper removal techniques to avoid skin contact. Engineering controls, such as fume hoods, are essential to minimize inhalation risks. Waste disposal must comply with local regulations for indole derivatives .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

- Methodological Answer :

- LogP : Measure via reverse-phase HPLC or shake-flask methods using octanol/water partitioning .

- Melting Point : Use differential scanning calorimetry (DSC) for precise determination, as traditional capillary methods may lack reproducibility for thermally unstable derivatives .

- Stability : Conduct accelerated stability studies under varied pH, temperature, and light conditions, followed by HPLC-UV analysis to track degradation .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability and decomposition products be resolved?

- Methodological Answer : Perform forced degradation studies (e.g., oxidative, hydrolytic, and photolytic stress testing) coupled with LC-MS or GC-MS to identify degradation pathways. Compare fragmentation patterns with computational predictions (e.g., in silico tools like EPI Suite) to resolve discrepancies in decomposition product identification .

Q. What analytical strategies are recommended for assessing purity and structural integrity in novel derivatives?

- Methodological Answer :

- Purity : Use UPLC with a C18 column and dual-wavelength UV detection (e.g., 254 nm and 280 nm) to resolve closely related impurities .

- Structural Confirmation : Combine H/C NMR with high-resolution mass spectrometry (HRMS). For ambiguous stereochemistry, X-ray crystallography or NOESY experiments are critical .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Derivative Synthesis : Systematically modify the carbamoyl group, indole core, or carboxylic acid moiety to create analogs.

- Biological Assays : Use dose-response curves in target-specific assays (e.g., kinase inhibition or receptor binding) with positive/negative controls.

- Computational Modeling : Perform molecular docking or MD simulations to correlate substituent effects with binding affinity .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer : Conduct tiered toxicology profiling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.